molecular formula C22H15NO3 B2613332 4-[(3-Oxo-2-phenylinden-1-yl)amino]benzoic acid CAS No. 15255-67-1

4-[(3-Oxo-2-phenylinden-1-yl)amino]benzoic acid

Cat. No.: B2613332
CAS No.: 15255-67-1
M. Wt: 341.366
InChI Key: PDHCVKKCVRJMKY-UHFFFAOYSA-N
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Description

4-[(3-Oxo-2-phenylinden-1-yl)amino]benzoic acid is a complex organic compound that features both an indene and a benzoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the indene structure, which is known for its rigidity and aromaticity, combined with the functional groups of benzoic acid, makes this compound a versatile candidate for further chemical modifications and applications.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of new drugs due to its unique structure.

    Medicine: Investigation into its potential as an anti-inflammatory or anticancer agent.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Safety and Hazards

“4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzenecarboxylic acid” is generally safe under normal use conditions. As an organic compound, it may cause irritation and allergic reactions in humans . During use, appropriate protective measures should be taken, such as wearing gloves, wearing protective clothing, and maintaining a well-ventilated working environment .

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Therefore, “4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzenecarboxylic acid”, being structurally similar to indole derivatives, may also hold promise for future research and development in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Oxo-2-phenylinden-1-yl)amino]benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of 3-oxo-2-phenylindene, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. This intermediate is then reacted with 4-aminobenzoic acid under conditions that facilitate the formation of an amide bond, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-purity starting materials to minimize impurities. Additionally, the use of automated synthesis equipment could help in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: 4-[(3-Oxo-2-phenylinden-1-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The indene moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the indene structure can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of 4-[(3-Oxo-2-phenylinden-1-yl)amino]benzoic acid is not fully understood, but it is believed to interact with various molecular targets due to its structural features. The indene moiety may interact with aromatic residues in proteins, while the benzoic acid group could participate in hydrogen bonding and electrostatic interactions. These interactions could potentially modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 4-[(3-Oxo-2-phenylinden-1-yl)amino]benzoic acid is unique due to the combination of the indene and benzoic acid moieties, which provides a distinct set of chemical and biological properties

Properties

IUPAC Name

4-[(3-oxo-2-phenylinden-1-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO3/c24-21-18-9-5-4-8-17(18)20(19(21)14-6-2-1-3-7-14)23-16-12-10-15(11-13-16)22(25)26/h1-13,23H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHCVKKCVRJMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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